![molecular formula C29H46N2 B14447139 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole CAS No. 78430-95-2](/img/structure/B14447139.png)
1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Heptadecyl Chain: The heptadecyl chain can be introduced through a nucleophilic substitution reaction using a suitable heptadecyl halide.
Introduction of the Ethenylphenyl Group: The ethenylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where the imidazole ring acts as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Epoxide or diol derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological systems due to its unique structural features.
Medicine: Potential use as an antimicrobial or antifungal agent.
Industry: As an intermediate in the synthesis of more complex molecules or materials.
Mecanismo De Acción
The mechanism of action of 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole depends on its specific application. For instance, as an antimicrobial agent, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The imidazole ring can also interact with various enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
1-[(3-Ethenylphenyl)methyl]-2-octadecyl-1H-imidazole: Similar structure with an octadecyl chain instead of a heptadecyl chain.
1-[(3-Ethenylphenyl)methyl]-2-hexadecyl-1H-imidazole: Similar structure with a hexadecyl chain.
Uniqueness: 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole is unique due to its specific combination of a long heptadecyl chain and an ethenylphenyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs.
Propiedades
Número CAS |
78430-95-2 |
|---|---|
Fórmula molecular |
C29H46N2 |
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
1-[(3-ethenylphenyl)methyl]-2-heptadecylimidazole |
InChI |
InChI=1S/C29H46N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-29-30-23-24-31(29)26-28-21-19-20-27(4-2)25-28/h4,19-21,23-25H,2-3,5-18,22,26H2,1H3 |
Clave InChI |
JJJSSYMTBGTVNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC=CN1CC2=CC(=CC=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



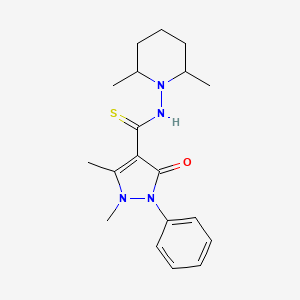

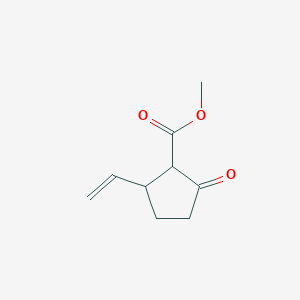

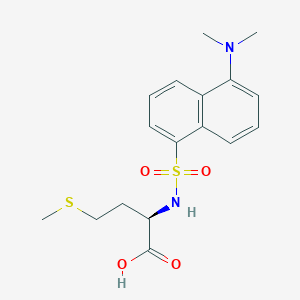
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
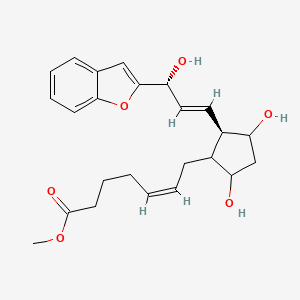
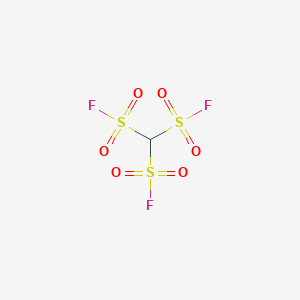

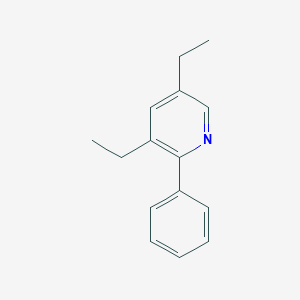
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)

